Cas no 2229003-47-6 (1-(2-methoxy-3-methylphenyl)-2-methylpropan-2-ol)

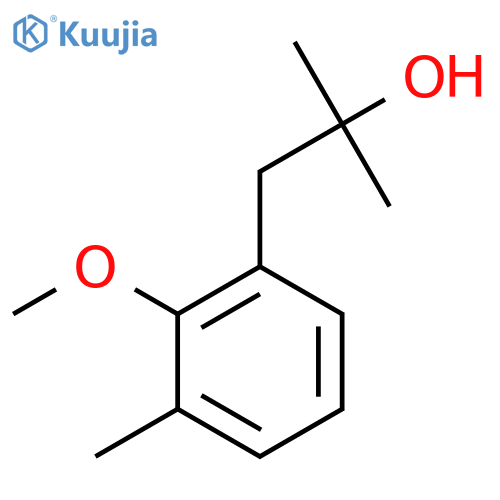

2229003-47-6 structure

商品名:1-(2-methoxy-3-methylphenyl)-2-methylpropan-2-ol

1-(2-methoxy-3-methylphenyl)-2-methylpropan-2-ol 化学的及び物理的性質

名前と識別子

-

- 1-(2-methoxy-3-methylphenyl)-2-methylpropan-2-ol

- 2229003-47-6

- EN300-1785105

-

- インチ: 1S/C12H18O2/c1-9-6-5-7-10(11(9)14-4)8-12(2,3)13/h5-7,13H,8H2,1-4H3

- InChIKey: MQNJBNSXNWWWSE-UHFFFAOYSA-N

- ほほえんだ: OC(C)(C)CC1C=CC=C(C)C=1OC

計算された属性

- せいみつぶんしりょう: 194.130679813g/mol

- どういたいしつりょう: 194.130679813g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 177

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 29.5Ų

- 疎水性パラメータ計算基準値(XlogP): 2.5

1-(2-methoxy-3-methylphenyl)-2-methylpropan-2-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1785105-1.0g |

1-(2-methoxy-3-methylphenyl)-2-methylpropan-2-ol |

2229003-47-6 | 1g |

$986.0 | 2023-06-02 | ||

| Enamine | EN300-1785105-10.0g |

1-(2-methoxy-3-methylphenyl)-2-methylpropan-2-ol |

2229003-47-6 | 10g |

$4236.0 | 2023-06-02 | ||

| Enamine | EN300-1785105-0.5g |

1-(2-methoxy-3-methylphenyl)-2-methylpropan-2-ol |

2229003-47-6 | 0.5g |

$946.0 | 2023-09-19 | ||

| Enamine | EN300-1785105-5.0g |

1-(2-methoxy-3-methylphenyl)-2-methylpropan-2-ol |

2229003-47-6 | 5g |

$2858.0 | 2023-06-02 | ||

| Enamine | EN300-1785105-0.25g |

1-(2-methoxy-3-methylphenyl)-2-methylpropan-2-ol |

2229003-47-6 | 0.25g |

$906.0 | 2023-09-19 | ||

| Enamine | EN300-1785105-2.5g |

1-(2-methoxy-3-methylphenyl)-2-methylpropan-2-ol |

2229003-47-6 | 2.5g |

$1931.0 | 2023-09-19 | ||

| Enamine | EN300-1785105-5g |

1-(2-methoxy-3-methylphenyl)-2-methylpropan-2-ol |

2229003-47-6 | 5g |

$2858.0 | 2023-09-19 | ||

| Enamine | EN300-1785105-10g |

1-(2-methoxy-3-methylphenyl)-2-methylpropan-2-ol |

2229003-47-6 | 10g |

$4236.0 | 2023-09-19 | ||

| Enamine | EN300-1785105-0.05g |

1-(2-methoxy-3-methylphenyl)-2-methylpropan-2-ol |

2229003-47-6 | 0.05g |

$827.0 | 2023-09-19 | ||

| Enamine | EN300-1785105-0.1g |

1-(2-methoxy-3-methylphenyl)-2-methylpropan-2-ol |

2229003-47-6 | 0.1g |

$867.0 | 2023-09-19 |

1-(2-methoxy-3-methylphenyl)-2-methylpropan-2-ol 関連文献

-

P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874

-

Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828

-

Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068

-

Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736

2229003-47-6 (1-(2-methoxy-3-methylphenyl)-2-methylpropan-2-ol) 関連製品

- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)

- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)

- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)

- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)

- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)

- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)

- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)

- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)

- 1189426-16-1(Sulfadiazine-13C6)

- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量